Esterastin

Catalog No.
S603996
CAS No.
67655-93-0
M.F
C28H46N2O6
M. Wt
506.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esterastin

CAS Number

67655-93-0

Product Name

Esterastin

IUPAC Name

1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl 2-acetamido-4-amino-4-oxobutanoate

Molecular Formula

C28H46N2O6

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C28H46N2O6/c1-4-6-8-10-11-12-13-14-15-17-22(35-28(34)24(20-26(29)32)30-21(3)31)19-25-23(27(33)36-25)18-16-9-7-5-2/h11-12,14-15,22-25H,4-10,13,16-20H2,1-3H3,(H2,29,32)(H,30,31)

InChI Key

JKNGELGDDBUFHG-UHFFFAOYSA-N

SMILES

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(=O)N)NC(=O)C

Synonyms

5-(N-acetyl-L-asparaginyloxy)-2-hexyl-3-hydroxy- 7,10-hexadecadienoic lactone, esterastin

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(=O)N)NC(=O)C

Discovery and Initial Research:

Esterastin was first discovered in 1983 as a new compound produced by the bacterium Streptomyces MD4-Cl isolated from soil []. Researchers identified its ability to inhibit the enzyme lysosomal acid lipase (LAL), which plays a crucial role in breaking down fats and cholesterol within cells []. Esterastin displayed potent and selective inhibition of LAL, with minimal impact on other lipolytic enzymes []. This initial research established Esterastin as a promising tool for studying LAL function and its potential role in various diseases.

Investigating Esterastin's Therapeutic Potential:

Early research focused on Esterastin's potential as an immunosuppressive drug. Its ability to suppress LAL activity was linked to the inhibition of immune cell function, leading researchers to investigate its application in treating autoimmune diseases []. However, further research on this application appears limited.

Esterastin is a naturally occurring compound isolated from the culture of Streptomyces lavendulae. It is recognized primarily for its potent inhibitory effects on lysosomal acid lipase and pancreatic esterase, making it a significant subject of study in pharmacology and biochemistry. Esterastin's structure includes an N-acetyl asparagine side chain, which differentiates it from other similar compounds in its class, such as lipstatin .

  • Research suggests Esterastin acts as an inhibitor of enzymes called esterases [, ]. Esterases are involved in various biological processes, including fat breakdown [].
  • The specific mechanism by which Esterastin inhibits esterases is not fully understood and requires further investigation.
  • Information on the safety profile of Esterastin, including its toxicity and flammability, is not available in publicly accessible sources.

Esterastin exhibits strong biological activity as an inhibitor of lysosomal acid lipase, with an IC50 value of approximately 80 nM, indicating its potency in inhibiting enzyme activity. The inhibition mechanism is competitive, suggesting that esterastin binds to the active site of the enzyme, preventing substrate access. This inhibition can have implications for lipid metabolism and related disorders .

The synthesis of esterastin has been explored through various methodologies. One notable approach involves the formal synthesis of tetrahydrolipstatin and tetrahydroesterastin using Jacobsen's hydrolytic kinetic resolution. This method allows for the production of enantiopure compounds, which are critical for studying their biological activities and potential therapeutic applications .

Esterastin's primary applications are in biomedical research, particularly concerning lipid metabolism disorders. Its ability to inhibit lysosomal acid lipase positions it as a candidate for treating conditions such as Wolman disease and other lysosomal storage disorders. Additionally, due to its esterase inhibition properties, it may have potential applications in drug development aimed at targeting similar enzymatic pathways .

Studies on esterastin have focused on its interactions with various enzymes, particularly those involved in lipid metabolism. The competitive inhibition observed with lysosomal acid lipase suggests that esterastin could be used to explore the regulatory mechanisms of lipid breakdown in cells. Further research into its interactions with other enzymes may reveal additional therapeutic targets .

Esterastin shares structural and functional similarities with several other compounds that also act as enzyme inhibitors. Notable similar compounds include:

  • Lipstatin: A potent inhibitor of pancreatic lipase; structurally related but differs in its side chain composition.
  • Orlistat: A synthetic derivative of lipstatin used clinically for weight management; it also inhibits pancreatic lipase.
  • Rivastigmine: An acetylcholinesterase inhibitor used for neurological disorders; while not directly related to lipid metabolism, it shares the characteristic of being an enzyme inhibitor.
CompoundMain ActivityStructural FeaturesUnique Aspects
EsterastinInhibits lysosomal acid lipaseN-acetyl asparagine side chainPotent against specific lipid enzymes
LipstatinInhibits pancreatic lipaseFormyl-leucine side chainDirectly affects fat absorption
OrlistatInhibits pancreatic lipaseSimilar to lipstatinUsed clinically for weight loss
RivastigmineInhibits acetylcholinesteraseDifferent target enzymeTreats neurological disorders

Esterastin's unique structural features and its specific inhibitory action on lysosomal acid lipase distinguish it from these similar compounds, highlighting its potential role in targeted therapeutic strategies for metabolic disorders.

Esterastin, a natural product isolated from Streptomyces lavendulae, possesses the molecular formula C28H46N2O6 with a molecular weight of 506.7 grams per mole [1] [5]. This complex organic compound represents a unique beta-lactone natural product that exhibits distinctive physical characteristics distinguishing it from other microbial metabolites [2] [3].

The compound manifests as a colorless powder with a defined melting point range of 99-100 degrees Celsius [3]. Optical rotation measurements reveal a specific rotation value of [α]23D +11 degrees when measured in chloroform at a concentration of 1 gram per 100 milliliters, indicating the presence of chiral centers within the molecular structure [3]. The compound demonstrates positive reactions with the Rydon-Smith and anisaldehyde-sulfuric acid reagent systems while yielding negative results with ninhydrin testing [3].

Table 1: Molecular and Physical Properties of Esterastin

PropertyValueReference
Molecular FormulaC28H46N2O6PubChem, Kondo et al. 1978
Molecular Weight506.7 g/molPubChem, Kondo et al. 1978
CAS Number67655-93-0PubChem
Melting Point99-100°CKondo et al. 1978
Optical Rotation[α]23D +11°Kondo et al. 1978
XLogP3-AA5.9PubChem calculation
Hydrogen Bond Donors2PubChem calculation
Hydrogen Bond Acceptors6PubChem calculation
Rotatable Bonds21PubChem calculation
Topological Polar Surface Area125 ŲPubChem calculation

Computational analysis reveals that esterastin possesses significant lipophilicity with an XLogP3-AA value of 5.9, indicating substantial hydrophobic character [5]. The molecule contains two hydrogen bond donors and six hydrogen bond acceptors, contributing to its potential for intermolecular interactions [5]. The presence of 21 rotatable bonds suggests considerable molecular flexibility, while the topological polar surface area of 125 square angstroms reflects the compound's polar characteristics [5].

Structural Elucidation and Stereochemical Configuration

The complete structural elucidation of esterastin was achieved through comprehensive spectroscopic analysis and chemical degradation studies [3]. High-resolution mass spectrometry and elemental analysis confirmed the molecular formula C28H46N2O6 [3]. The structure comprises a beta-lactone ring system connected to a complex fatty acid chain containing two cis-configured double bonds at positions 7 and 10 [3].

The stereochemical configuration of esterastin has been determined as (2S, 3S, 5S, 7Z, 10Z)-5-[(S)-2-acetamido-3-carbamoylpropionyloxy]-2-hexyl-3-hydroxy-7,10-hexadecadienoic lactone [3]. This assignment was established through detailed nuclear magnetic resonance analysis utilizing europium shift reagents and selective proton decoupling techniques [3].

The molecule contains four stereogenic centers, with the absolute configurations determined through chemical correlation and spectroscopic methods [3]. The C-2 and C-3 positions of the beta-lactone ring adopt S-configurations, while the C-5 position bearing the ester linkage also maintains an S-configuration [3]. The asparagine-derived side chain retains the natural L-configuration at its alpha-carbon center [3].

Chemical degradation studies involving alkaline hydrolysis and oxidative cleavage provided crucial structural information [3]. Treatment with potassium hydroxide yielded a beta-lactone fragment identified as a member of the mycolic acid family, confirming the fatty acid nature of the core structure [3]. Mild hydrolysis conditions resulted in the liberation of N-acetyl-L-asparagine, establishing the identity and stereochemistry of the amino acid component [3].

β-Lactone Ring and N-Acetyl Asparagine Side Chain Analysis

The beta-lactone moiety in esterastin represents a four-membered ring structure containing a carbonyl group and exhibiting characteristic reactivity patterns [3] [18]. This structural feature places esterastin among the rare natural products containing beta-lactone functionality, joining only three previously known compounds with this motif [3] [21].

The beta-lactone ring in esterastin adopts a trans-configuration between the C-2 and C-3 positions, as confirmed through thermolysis studies and coupling constant analysis [3]. Upon thermal decomposition at 200 degrees Celsius under nitrogen atmosphere, the lactone undergoes decarboxylation to produce an E-olefin, following established thermolysis rules for beta-lactones [3] [19].

The N-acetyl asparagine side chain represents a critical structural component that distinguishes esterastin from other beta-lactone natural products [3]. This moiety connects to the C-5 hydroxyl group of the mycolic acid backbone through an ester linkage [3]. The asparagine residue maintains its natural L-configuration and carries both an N-acetyl group and a terminal carboxamide functionality [3].

Hydrolytic studies demonstrate the relative stability of different bonds within the molecule [3]. Under mild alkaline conditions, the ester bond linking the asparagine side chain proves more labile than the beta-lactone ring itself [3]. Complete alkaline hydrolysis results in opening of both the ester linkage and the beta-lactone ring, yielding the constituent mycolic acid derivative and N-acetyl asparagine fragments [3].

Spectroscopic Properties and Structural Confirmation Methods

Infrared spectroscopy provides definitive identification of functional groups within esterastin [3] [25]. The spectrum displays characteristic absorption bands that confirm the presence of multiple carbonyl-containing functionalities [3] [26].

Table 2: Infrared Spectroscopic Data of Esterastin

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
β-lactone C=O1840Strongβ-lactone ring stretch
Ester C=O1730StrongEster carbonyl stretch
Ester C-O1185StrongEster C-O stretch
Amide C=O1645StrongAmide I band
Amide N-H1610MediumAmide II band
Amide C-N1545MediumAmide III band

The beta-lactone carbonyl absorption appears at 1840 wavenumbers, characteristic of the strained four-membered ring system [3] [25]. The ester carbonyl shows a distinct peak at 1730 wavenumbers, while the ester carbon-oxygen stretch appears at 1185 wavenumbers [3] [26]. Amide functionalities display multiple absorption bands including the amide I band at 1645 wavenumbers and amide II band at 1610 wavenumbers [3].

Proton nuclear magnetic resonance spectroscopy reveals detailed structural information about the hydrogen environments within esterastin [3] [29]. The spectrum confirms the presence of two terminal methyl groups appearing as triplets at 0.90 parts per million and an N-acetyl group showing as a singlet at 2.03 parts per million [3].

Table 3: ¹H Nuclear Magnetic Resonance Chemical Shifts of Esterastin in Deuterated Chloroform

PositionChemical Shift (δ ppm)Coupling Constants (J Hz)Multiplicity
2-H3.21 m7, 4multiplet
3-H4.34 m6, 4multiplet
5-H5.02 m-multiplet
7,8-H5.4-5.7 m-multiplet
10,11-H5.4-5.7 m-multiplet
2"-H4.72 m8, 4.5multiplet
3"-H22.75 dd, 2.97 dd16, 4.5doublet of doublets
2"-NAc2.03 s-singlet
16,6'-H30.90 t6triplet
1'-H21.74 m7multiplet

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about all carbon environments within the molecule [3] [28]. The spectrum displays characteristic chemical shifts for carbonyl carbons in the range of 170-173 parts per million, including the beta-lactone carbonyl, ester carbonyl, acetyl carbonyl, and asparagine carbonyl [3] [32].

Table 4: ¹³C Nuclear Magnetic Resonance Chemical Shifts of Esterastin in Deuterated Chloroform

Carbon PositionChemical Shift (δ ppm)MultiplicityAssignment
C-1" (ester C=O)172.6sEster carbonyl
Ac-CO (acetyl C=O)171.3sAcetyl carbonyl
C-1 (lactone C=O)170.7sβ-lactone carbonyl
C-4" (asparagine C=O)170.3sAsparagine carbonyl
C-7,8,10,11 (alkene)132.2, 131.0, 126.9, 123.1dOlefinic carbons
C-3 (lactone)75.1dLactone ring carbon
C-5 (ester bearing)72.4dEster-bearing carbon
C-2 (lactone)57.1dLactone ring carbon
C-2" (asparagine α)49.3dAsparagine α-carbon
C-6 (aliphatic)38.1tAliphatic carbon
C-3" (asparagine β)36.7tAsparagine β-carbon
Ac-CH3 (acetyl methyl)22.6qAcetyl methyl
C-15,5' (terminal CH2)31.9, 31.5tAliphatic carbons
C-16,6' (terminal CH3)14.1qTerminal methyls

Chemical Stability and Reactivity of the β-Lactone Moiety

The beta-lactone ring in esterastin exhibits characteristic reactivity patterns typical of strained four-membered ring systems [18] [19]. These highly reactive pharmacophores demonstrate susceptibility to both nucleophilic attack and thermal decomposition under specific conditions [20] [24].

Thermal stability studies reveal that the beta-lactone moiety undergoes decomposition at elevated temperatures through a decarboxylation mechanism [3] [19]. When subjected to heating at 200 degrees Celsius under nitrogen atmosphere, the lactone ring opens with concomitant loss of carbon dioxide, yielding an E-configured alkene product [3]. This transformation follows established thermolysis rules for beta-lactones and confirms the trans-stereochemistry of the ring substituents [3].

Chemical stability varies significantly depending on reaction conditions and the presence of nucleophiles [18] [20]. Under mild alkaline conditions using 0.01 normal sodium hydroxide, the beta-lactone ring demonstrates greater stability compared to the ester linkage connecting the asparagine side chain [3]. This selective reactivity allows for controlled hydrolysis reactions that preferentially cleave the ester bond while preserving the lactone functionality [3].

The reactivity of beta-lactones toward nucleophiles represents a fundamental characteristic that contributes to their biological activity [18] [23]. Ring-opening reactions proceed through nucleophilic attack at the carbonyl carbon, leading to acyl-enzyme intermediate formation with target proteins [23]. This mechanism underlies the irreversible inhibition observed with esterase enzymes [2].

Comparative studies with other beta-lactone natural products reveal similar reactivity patterns [19] [22]. Beta-thiolactones, structural analogs containing sulfur in place of oxygen, demonstrate considerably greater thermal stability and require higher temperatures for efficient decomposition [19]. This difference reflects the relative bond strengths and ring strain energies between oxygen and sulfur-containing lactone systems [19].

Comparative Structural Analysis with Related β-Lactone Compounds

Esterastin represents the first beta-lactone-containing compound isolated from Streptomyces species, distinguishing it from the limited number of previously known natural products bearing this structural motif [3] [21]. Prior to its discovery, only three natural products were known to contain beta-lactone functionality: anisatin and neoanisatin from Illicium anisatum seeds, and antibiotic 1233A from Cephalosporium species [3].

Table 5: Comparative Analysis of Natural β-lactone Compounds

CompoundSourceβ-lactone PositionAdditional FeaturesBiological Activity
EsterastinStreptomyces lavendulae4-membered ringN-acetyl asparagine esterEsterase inhibitor
AnisatinIllicium anisatum4-membered ringSesquiterpene backboneNeurotoxic
NeoanisatinIllicium anisatum4-membered ringSesquiterpene backboneNeurotoxic
Antibiotic 1233ACephalosporium sp.4-membered ringUnknown structureAntifungal
OrlistatSynthetic4-membered ringFatty acid derivativeLipase inhibitor
Ebelactone AStreptomyces sp.4-membered ringMacrocyclic lactoneAntibiotic

Structural comparison reveals that esterastin possesses unique architectural features not found in other beta-lactone natural products [3] [21]. Unlike anisatin and neoanisatin, which incorporate beta-lactone rings within sesquiterpene frameworks, esterastin features the lactone moiety as part of a fatty acid-derived structure [3]. This distinction places esterastin in a separate structural class among beta-lactone natural products [21].

The N-acetyl asparagine side chain represents another distinctive structural element that differentiates esterastin from related compounds [3]. This amino acid-derived functionality provides additional sites for molecular recognition and contributes to the compound's specific biological activity profile [2]. The presence of both carboxamide and acetamide functionalities within the side chain creates multiple hydrogen bonding opportunities [5].

Biosynthetic considerations suggest that esterastin likely arises through a different pathway compared to other beta-lactone natural products [21]. The mycolic acid-like backbone indicates involvement of fatty acid biosynthetic machinery, while the beta-lactone ring formation requires specialized enzymatic systems [21]. Recent advances in understanding beta-lactone biosynthesis have identified standalone beta-lactone synthetase enzymes that catalyze ring formation from acyl-adenylate intermediates [21].

XLogP3

5.9

Dates

Last modified: 04-14-2024

Explore Compound Types